3-(4-Ethylphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

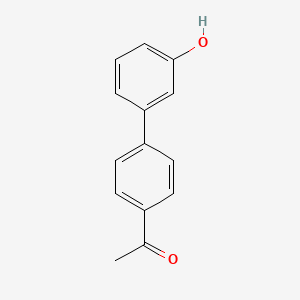

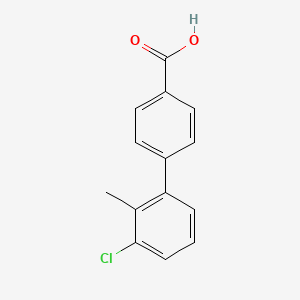

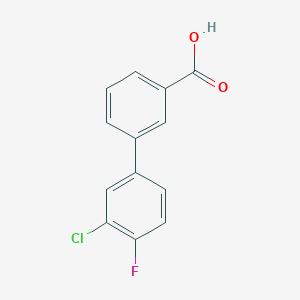

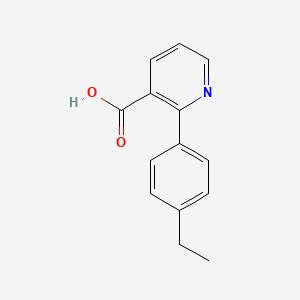

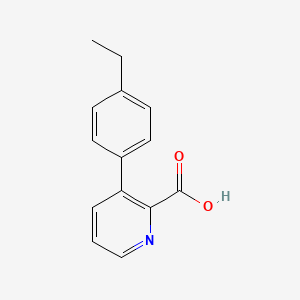

. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-ethylphenyl group at the 3-position.

Mechanism of Action

Target of Action

The primary target of 3-(4-Ethylphenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the compound’s anti-infective and immunomodulatory effects .

Biochemical Pathways

The compound affects the biochemical pathways related to zinc transport . As a metabolite of tryptophan, it plays a key role in these pathways . The downstream effects of this interaction include the inhibition of viral replication and packaging, as well as the modulation of normal cell homeostatic functions .

Pharmacokinetics

Picolinic acid is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of this compound’s action include its anti-viral effects . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Biochemical Analysis

Biochemical Properties

3-(4-Ethylphenyl)picolinic acid, like picolinic acid, may play a role in various biochemical reactions. Picolinic acid is known to be involved in the kynurenine pathway, a major route of L-tryptophan catabolism

Cellular Effects

Picolinic acid has been shown to exhibit broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and Influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Picolinic acid is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This suggests that this compound may have similar interactions with biomolecules.

Temporal Effects in Laboratory Settings

Picolinic acid has been used as a building block for the synthesis of various coordination compounds

Dosage Effects in Animal Models

Picolinic acid has shown promising antiviral activity against SARS-CoV-2 and Influenza A virus in pre-clinical animal models .

Metabolic Pathways

This compound is likely involved in the kynurenine pathway, similar to picolinic acid This pathway involves various enzymes and cofactors and affects metabolic flux and metabolite levels

Transport and Distribution

Picolinic acid is known to play a key role in zinc transport , suggesting that this compound may have similar effects.

Subcellular Localization

The localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications

Preparation Methods

The synthesis of 3-(4-Ethylphenyl)picolinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.

For industrial production, large-scale methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to form picolinic acid, which can then be further functionalized to introduce the 4-ethylphenyl group .

Chemical Reactions Analysis

3-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Ethylphenyl)picolinic acid has several applications in scientific research:

Comparison with Similar Compounds

3-(4-Ethylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic acid: The parent compound, which has a simpler structure and different biological activities.

Halauxifen-methyl: A picolinic acid derivative used as a herbicide.

Florpyrauxifen-benzyl: Another herbicidal picolinic acid derivative with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name |

3-(4-ethylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWOHFTESCKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.